

A Comparative Analysis of FR901465 and Pladienolide B on Pre-mRNA Splicing

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Compound of Interest

Compound Name: FR901465

Cat. No.: B1252163

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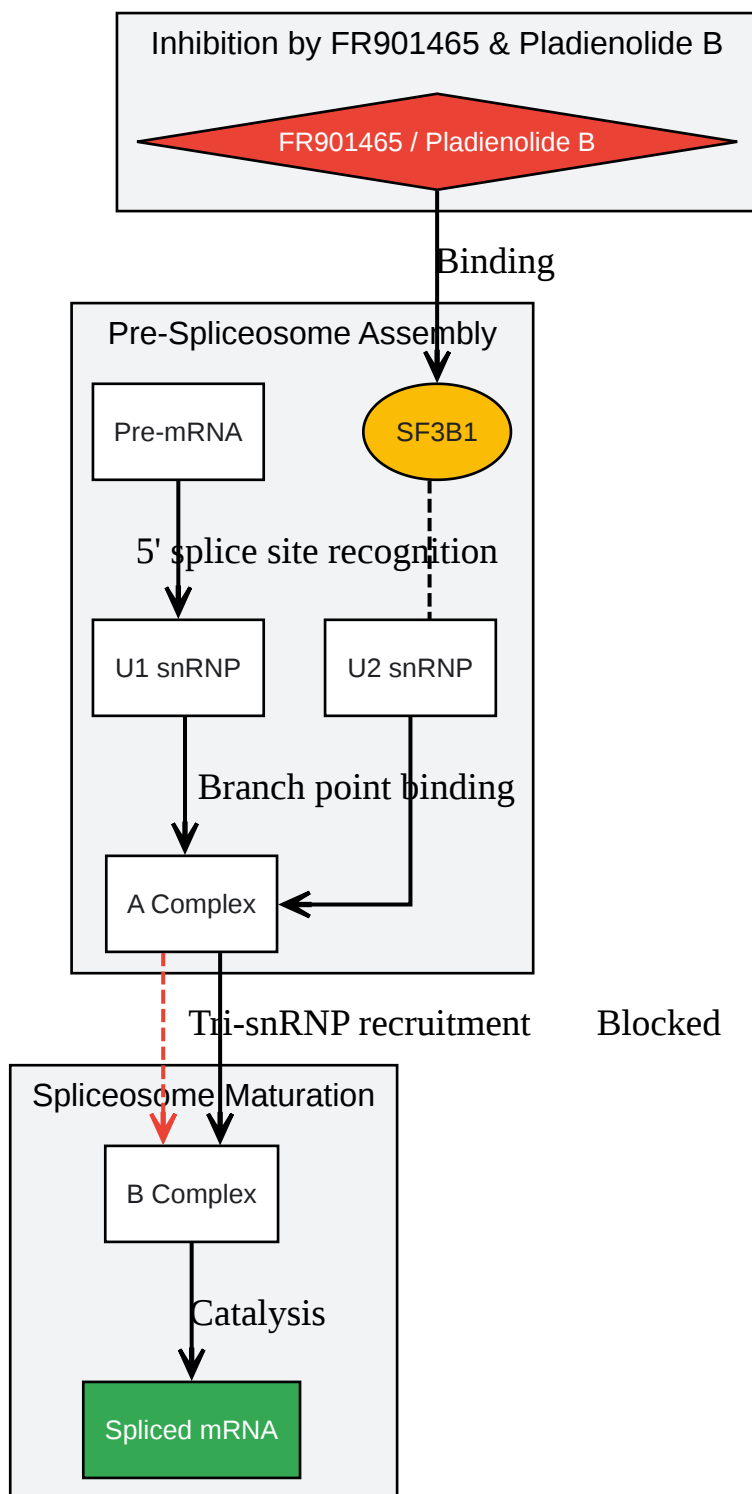
This guide provides a comprehensive, data-driven comparison of two potent pre-mRNA splicing modulators, **FR901465** and pladienolide B. Both natural products target the SF3B1 subunit of the spliceosome, a critical component of the cellular machinery responsible for intron removal and exon ligation. Their ability to interfere with the splicing process has made them invaluable tools for studying splicing mechanisms and promising candidates for anticancer therapies.

Introduction to the Compounds

FR901464 and its derivatives, such as spliceostatin A (SSA), are potent splicing inhibitors isolated from *Pseudomonas* sp.[1][2]. Pladienolide B, a macrolide, was discovered in the culture broth of *Streptomyces platensis*[1]. Both **FR901465** (a derivative of FR901464) and pladienolide B, along with other natural products like herboxidiene, share a common molecular target: the SF3B complex within the U2 small nuclear ribonucleoprotein (snRNP) of the spliceosome[1][3]. By binding to SF3B1, these compounds stall spliceosome assembly at the A complex stage, preventing the stable association of the U2 snRNP with the pre-mRNA branch point sequence. This inhibition of splicing leads to global changes in gene expression, including intron retention and exon skipping, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action on the Spliceosome

The binding of **FR901465** and pladienolide B to the SF3B1 subunit of the SF3b complex interferes with the conformational changes required for the stable binding of the U2 snRNP to the pre-mRNA. This leads to the accumulation of the pre-spliceosomal A complex and prevents its transition to the catalytically active B complex.



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Mechanism of action of **FR901465** and Pladienolide B on the spliceosome.

Comparative Performance Data

The following table summarizes the inhibitory concentrations (IC₅₀) of **FR901465** (represented by its close analogue spliceostatin A) and pladienolide B from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as cell lines, specific pre-mRNA substrates, and assay formats.

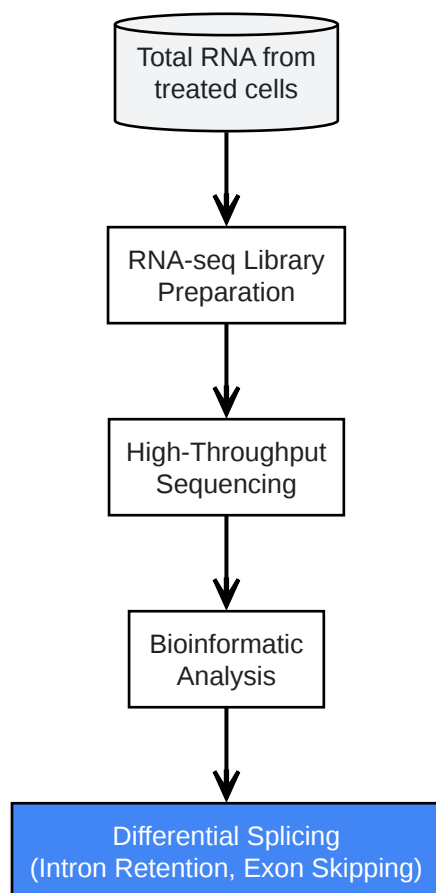
Compound	Assay Type	System	IC50	Reference
Pladienolide B	In vitro splicing	HeLa nuclear extract (Ad2 pre-mRNA)	~100 nM	
Spliceostatin A	In vitro splicing	HeLa nuclear extract	~70 nM	
Pladienolide B	Cell Growth Inhibition	Gastric, Lung, Breast Cancer Cell Lines (Mean)	1.1 - 1.2 nM	
Pladienolide B	Cell Growth Inhibition	Primary Cultured Gastric Cancer Cells (Mean)	4.7 - 4.9 nM	
FD-895	Cell Growth Inhibition	Breast, Colon, Cervix Cancer Cell Lines	30.7 - 415.0 nM	
Pladienolide B	Cell Growth Inhibition	Breast, Colon, Cervix Cancer Cell Lines	30.7 - 415.0 nM	
Pladienolide B	Cell Proliferation	MCF7 (Breast Cancer)	~1 nM (at 72h)	
Pladienolide B	Cell Proliferation	MDA-MB-231 (Breast Cancer)	~1 nM (at 72h)	
Pladienolide B	Cell Proliferation	BT-549 (Breast Cancer)	~1 nM (at 72h)	

*FD-895 is a closely related macrolide to the pladienolide family and is often used in comparative studies.

Transcriptome-Wide Effects

RNA sequencing (RNA-seq) studies have revealed that both pladienolide B and the related compound FD-895 induce widespread changes in pre-mRNA splicing. A key finding is the significant induction of intron retention (IR) across a large number of genes. In a study on chronic lymphocytic leukemia (CLL) cells, both FD-895 and pladienolide B treatment led to a marked increase in the ratio of intronic to exonic reads, indicating a global disruption of splicing. This effect was observed for genes involved in critical cellular processes, including gene regulation and RNA splicing itself. Furthermore, these compounds can modulate alternative splicing events, for instance, by altering the ratio of pro-apoptotic to anti-apoptotic isoforms of genes like MCL-1 and BCL-X.

A study using different concentrations of pladienolide B (5 nM and 100 nM) in HEK293T cells showed that even at low concentrations, significant changes in mRNA splicing occur. This suggests that the cellular transcriptome is highly sensitive to perturbations of SF3B1 activity.



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A simplified workflow for analyzing transcriptome-wide splicing changes.

Experimental Protocols

In Vitro Splicing Assay

This assay directly measures the effect of compounds on the splicing of a radiolabeled pre-mRNA substrate in a cell-free system.

Materials:

- HeLa cell nuclear extract
- 32P-labeled pre-mRNA substrate
- Splicing buffer mixture (containing ATP, creatine phosphate, MgCl₂, HEPES-KOH)
- Polyvinyl alcohol (PVA)
- Proteinase K buffer
- Proteinase K
- Phenol/chloroform
- Ethanol
- Denaturing polyacrylamide gel

Procedure:

- Prepare a fresh splicing buffer mixture on ice. For each reaction, combine ATP/creatine phosphate mix, MgCl₂, HEPES-KOH, PVA, and RNase-free water.
- Add approximately 20 fmol of 32P-labeled pre-mRNA to the splicing buffer mixture.
- Add the desired concentration of **FR901465**, pladienolide B, or DMSO (vehicle control).
- Initiate the splicing reaction by adding HeLa cell nuclear extract and incubate at 30°C for a specified time (e.g., 90 minutes).

- Stop the reaction by adding Proteinase K buffer and Proteinase K, followed by incubation at 37°C for 30 minutes to digest proteins.
- Extract the RNA using phenol/chloroform and precipitate with ethanol.
- Resuspend the RNA pellet and analyze the splicing products (pre-mRNA, mRNA, lariat intron, and splicing intermediates) by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography.
- Quantify the bands to determine the percentage of splicing inhibition relative to the control.

Cell-Based Splicing Reporter Assay (Dual-Luciferase)

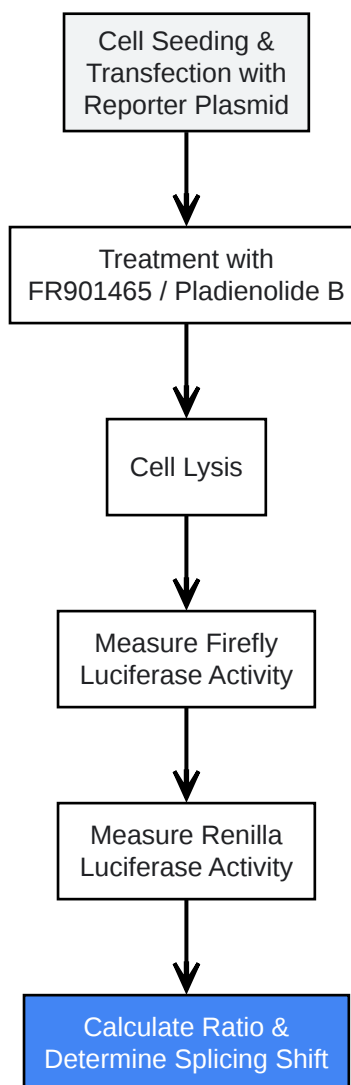
This assay measures the effect of compounds on the alternative splicing of a reporter minigene expressed within cells.

Materials:

- Mammalian cells (e.g., HEK293T, HeLa)
- Dual-luciferase reporter plasmid containing an alternatively spliced exon flanked by sequences that place firefly and Renilla luciferase in different reading frames depending on the splicing outcome.
- Transfection reagent
- **FR901465**, pladienolide B, or DMSO
- Passive Lysis Buffer
- Luciferase Assay Reagent II (for firefly luciferase)
- Stop & Glo® Reagent (for Renilla luciferase)
- Luminometer

Procedure:

- Seed cells in a multi-well plate and transfect with the dual-luciferase splicing reporter plasmid.
- After a suitable incubation period (e.g., 24 hours), treat the cells with a range of concentrations of **FR901465**, pladienolide B, or DMSO.
- Following treatment (e.g., 24 hours), wash the cells with PBS and lyse them using Passive Lysis Buffer.
- Transfer the cell lysate to a luminometer plate.
- Add Luciferase Assay Reagent II to each well and measure the firefly luciferase activity.
- Inject Stop & Glo® Reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
- Calculate the ratio of firefly to Renilla luciferase activity for each treatment condition. Changes in this ratio reflect shifts in the alternative splicing of the reporter minigene.



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